molecular formula C13H14N2 B13824180 1,2,3,4-Tetrahydro-5-aminoacridine CAS No. 3198-41-2

1,2,3,4-Tetrahydro-5-aminoacridine

Cat. No.: B13824180
CAS No.: 3198-41-2
M. Wt: 198.26 g/mol
InChI Key: MOWGHIVIVXUXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-5-aminoacridine, widely known as Tacrine or THA, is a potent, centrally-acting, reversible acetylcholinesterase (AChE) inhibitor . With an IC50 of 109 nM for AChE, it effectively increases acetylcholine levels in the brain, making it a critical tool for investigating cholinergic neurotransmission and its role in cognitive function . Tacrine was the first drug approved by the FDA for the management of Alzheimer's disease, providing a foundational model for cholinesterase inhibitor research despite its subsequent withdrawal from the market due to hepatotoxicity concerns . Its primary research value lies in its multifaceted mechanism of action. Beyond AChE inhibition, Tacrine has been shown to inhibit butyrylcholinesterase (BChE), block certain potassium channels, modulate monoaminergic systems by inhibiting monoamine oxidase (MAO), and interact with muscarinic and nicotinic receptors . Studies indicate it can enhance the release of acetylcholine and other neurotransmitters, offering a complex pharmacological profile for studying neurological disorders . Research into Tacrine and its derivatives continues to be a significant area of interest, particularly for developing multitarget-directed ligands for complex conditions like Alzheimer's and Parkinson's disease . This compound is presented for research applications only. For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3198-41-2

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

5,6,7,8-tetrahydroacridin-4-amine

InChI

InChI=1S/C13H14N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h3,5-6,8H,1-2,4,7,14H2

InChI Key

MOWGHIVIVXUXBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C3C=CC=C(C3=N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modification Strategies for 1,2,3,4 Tetrahydro 5 Aminoacridine

Classical and Contemporary Approaches to 1,2,3,4-Tetrahydro-5-aminoacridine Synthesis

The construction of the this compound core relies on key cyclization reactions that form the tricyclic system. Both historical and modern methods offer pathways to this scaffold, often requiring multi-step sequences.

Pfitzinger Condensation and Related Cyclization Reactions

While the Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, is a classic method for synthesizing quinoline-4-carboxylic acids, its direct application to this compound is less common. wikipedia.orgresearchgate.netresearchgate.net The more relevant and widely used methods for constructing the tetrahydroacridine skeleton are related acid-catalyzed cyclization reactions, such as the Friedländer annulation and the Borsche-Drechsel cyclization.

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, such as cyclohexanone (B45756). To achieve the desired 5-amino substitution pattern, a meta-substituted aniline (B41778) precursor is required. For instance, 2-amino-6-nitrobenzaldehyde (B183300) could be reacted with cyclohexanone, followed by reduction of the nitro group.

A more direct approach involves the Borsche-Drechsel cyclization. This method typically starts with the reaction of an arylamine with cyclohexanone to form an enamine or anil intermediate, which is then cyclized under strong acid conditions. To synthesize the target molecule, one might employ a meta-substituted arylamine like m-phenylenediamine (B132917) or 3-nitroaniline (B104315) as the starting material. The subsequent intramolecular electrophilic attack on the aromatic ring, followed by dehydration, yields the tetracyclic core.

Domino reactions, which involve multiple bond-forming events in a single pot, also represent a powerful strategy for assembling complex heterocyclic systems like tetrahydroquinolines and their acridine (B1665455) analogues. nih.gov

Multi-step Synthetic Routes from Key Precursor Molecules

The synthesis of this compound is typically achieved through a multi-step sequence starting from simple, commercially available precursors. A common and logical pathway begins with the condensation of a substituted aniline with cyclohexanone, followed by an acid-catalyzed cyclization and a final functional group transformation.

A representative synthetic route is outlined below:

Condensation: A substituted aniline, such as 3-nitroaniline, is reacted with cyclohexanone to form the corresponding enamine intermediate.

Cyclization: The enamine is treated with a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures. This promotes an intramolecular electrophilic cyclization followed by aromatization to yield 5-nitro-1,2,3,4-tetrahydroacridine.

Reduction: The final step is the reduction of the nitro group to the primary amine. This can be accomplished using various standard reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C).

This sequence allows for the reliable production of the target compound from key precursors. researchgate.net The intermediate, 9-amino-3,4-dihydroacridin-1(2H)-one, highlights the importance of acridone (B373769) structures as versatile precursors in the synthesis of more complex acridine derivatives. researchgate.net

Table 1: Example of a Multi-step Synthesis Pathway

Step Reactants Key Reagents/Conditions Intermediate/Product
1 3-Nitroaniline, Cyclohexanone Dean-Stark trap, Toluene, p-TSA (cat.) 1-(3-nitrophenylamino)cyclohex-1-ene
2 1-(3-nitrophenylamino)cyclohex-1-ene Polyphosphoric Acid (PPA), 140-160°C 5-Nitro-1,2,3,4-tetrahydroacridine
3 5-Nitro-1,2,3,4-tetrahydroacridine SnCl₂·2H₂O, Ethanol (B145695), Reflux This compound

Microwave-Assisted Synthesis and Emerging Green Chemistry Principles

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and waste generation. unibo.itnih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating heterocyclic synthesis. nih.govresearchgate.net

The acid-catalyzed cyclization step in the synthesis of the tetrahydroacridine core is particularly amenable to microwave irradiation. researchgate.net Reactions that typically require several hours of conventional heating can often be completed in minutes, leading to higher throughput and potentially improved yields. nih.govorganic-chemistry.org

Green chemistry principles also encourage the use of one-pot, multi-component reactions (MCRs) to minimize purification steps and solvent waste. researchgate.net An MCR for this compound could involve the simultaneous reaction of a suitable aniline derivative and cyclohexanone in the presence of an environmentally benign catalyst. The use of greener solvents like ethanol or even water, potentially under solvent-free conditions, further enhances the sustainability of the synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Cyclization

Parameter Conventional Heating Microwave Irradiation
Catalyst Polyphosphoric Acid (PPA) Montmorillonite K-10 Clay, PTSA
Solvent High-boiling point solvents or neat Solvent-free or green solvents (e.g., EtOH)
Reaction Time 2-12 hours 5-20 minutes
Energy Input High, prolonged Lower, targeted
Yield Moderate to Good Often Good to Excellent

Design and Synthesis of Novel this compound Analogues and Hybrid Structures

The this compound scaffold serves as a template for the development of new molecules with tailored properties. Strategic modifications to the core structure can lead to novel analogues and complex hybrid systems.

Structural Diversification through Strategic Substituent Introduction

The generation of a library of analogues from a core scaffold is a key strategy in chemical and pharmaceutical research. nih.gov For this compound, structural diversification can be achieved by introducing various substituents onto the aromatic ring or by modifying the exocyclic amino group.

Methods for diversification include:

N-Functionalization: The 5-amino group can be readily acylated, sulfonated, or alkylated to introduce a range of functional groups, thereby modulating the molecule's electronic and lipophilic character.

Aromatic Substitution: Further substitution on the benzene (B151609) ring can be achieved through electrophilic aromatic substitution, although regioselectivity can be complex. A more controlled approach involves using a pre-substituted aniline in the initial synthesis.

Cross-Coupling Reactions: A powerful and versatile method for diversification involves the synthesis of a halogenated precursor, such as 5-amino-7-bromo-1,2,3,4-tetrahydroacridine. This halogenated intermediate can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, alkynyl, and other moieties with high precision. nih.gov This approach has been successfully used to create diverse libraries of related heterocyclic compounds. nih.govnih.gov

Development of Heterodimeric and Conjugate Systems based on the this compound Moiety

Linking two pharmacophores together to create a dimer or a hybrid molecule is a well-established strategy for developing compounds with novel modes of action or improved affinity for biological targets. While extensively studied for the isomeric 9-aminoacridine (B1665356) (tacrine), the same principles can be applied to the 5-aminoacridine scaffold.

The synthetic approach typically involves connecting two this compound units (to form a homodimer) or one unit with a different molecular entity (to form a heterodimer or conjugate) via a linker chain. The 5-amino group provides a convenient handle for attaching such linkers.

A general synthesis involves:

Selection of a bifunctional linker, such as a dihaloalkane (e.g., 1,n-dibromoalkane) or a dicarboxylic acid.

Reaction of the linker with two equivalents of this compound. If a dicarboxylic acid is used, an amide coupling reagent (e.g., HATU, DCC) is required to form the amide bonds. organic-chemistry.org

This strategy allows for systematic variation of the linker length and composition, enabling the fine-tuning of the distance and relative orientation between the two connected moieties. This approach has been used to develop potent ligands for various biological targets in related heterocyclic systems. nih.gov

Incorporation of this compound into Complex Molecular Architectures

The strategic incorporation of the this compound moiety into larger molecular frameworks is an area of active research, driven by the quest for compounds with enhanced biological activity or novel material properties. Methodologies to achieve this often involve leveraging the reactive amino group at the C-5 position or functionalizing the acridine core itself. These strategies facilitate the linkage of two or more tetrahydroaminoacridine units or their attachment to other molecular entities, leading to the formation of homodimers, heterodimers, and other complex conjugates.

A key synthetic strategy involves the reaction of the amino group of this compound with bifunctional electrophiles. For instance, diacyl chlorides or dialdehydes can react with two equivalents of the aminoacridine to form dimeric structures linked by amide or imine bonds, respectively. The length and rigidity of the hydrocarbon or aromatic chain of the linker can be systematically varied to control the distance and relative orientation of the two acridine moieties.

Another powerful technique for creating complex architectures is the use of metal-catalyzed cross-coupling reactions. While direct functionalization of the this compound core can be challenging, derivatization of the acridine ring with halides (e.g., bromine or iodine) opens up possibilities for reactions like the Suzuki or Sonogashira couplings. These reactions allow for the introduction of aryl or alkynyl groups, which can either be further functionalized to act as linkers or can themselves be part of a larger conjugated system. For example, a dihalo-substituted linker could be coupled with two molecules of a boronic acid derivative of this compound to yield a dimeric structure.

The following table summarizes some of the synthetic strategies employed to incorporate the this compound scaffold into more complex molecules.

Linkage StrategyReactantsResulting LinkageExample Complex Architecture
Amide CouplingThis compound + Diacyl chlorideDiamideBis(1,2,3,4-tetrahydroacridin-5-yl)alkane/arenediamide
Reductive AminationThis compound + DialdehydeDiamineN,N'-Bis(1,2,3,4-tetrahydroacridin-5-yl)alkane/arenediamine
Suzuki CouplingBorylated this compound + DihaloareneBiarylBis(1,2,3,4-tetrahydroacridin-5-yl)arene

Detailed Research Findings

While the direct incorporation of the this compound isomer into complex architectures is a developing field, valuable insights can be drawn from studies on the closely related 9-aminoacridine derivatives. Research on bis(9-aminoacridines) has demonstrated that the nature of the linker is critical in determining the biological activity of these compounds. For instance, semi-rigid tethers have been shown to enhance the DNA bis-intercalating properties of these molecules, leading to improved antitumor activity. ncats.io

Furthermore, the synthesis of complex acridine derivatives often involves multi-step sequences. A common route to functionalized acridines that can be adapted for the 5-amino isomer involves the Buchwald-Hartwig amination to form a diarylamine, followed by a cyclization step to construct the acridine core. vulcanchem.com This approach allows for the introduction of various substituents on both the aniline and the benzoic acid-derived portions of the molecule, providing a high degree of flexibility in the design of complex target structures.

The creation of heterodimers, where this compound is linked to a different pharmacophore, represents another important strategy. This approach aims to combine the properties of both molecular entities to achieve synergistic effects or to target multiple biological pathways simultaneously. The synthetic methodologies for creating such heterodimers are similar to those used for homodimers, relying on the versatile reactivity of the amino group or a functionalized acridine core.

Molecular and Biochemical Mechanisms of Action in Vitro and Mechanistic Studies

Enzyme Inhibition Kinetics and Mechanistic Characterization of 1,2,3,4-Tetrahydro-5-aminoacridine

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms and Binding Profiles

This compound, also known as tacrine (B349632), is a potent, centrally active cholinesterase inhibitor. nih.govnih.gov It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com

Kinetic studies have shown that tacrine exhibits a linear mixed inhibition pattern for AChE when using the cationic substrate acetylthiocholine, with a reported inhibition constant (Kᵢ) of 3.8 x 10⁻⁹ M. nih.gov For uncharged substrates like 7-acetoxy-4-methylcoumarin (B160210) and the cationic carbamate (B1207046) N-methyl-7-dimethylcarbamoxyquinolinium, the inhibition is linear and competitive, with Kᵢ values of 6.8 x 10⁻⁹ M and 1.5 x 10⁻⁸ M, respectively. nih.gov These findings suggest that tacrine binds with high affinity to the active center of AChE, rather than a peripheral site. nih.gov The noncompetitive aspect of inhibition is attributed to tacrine's association with the acyl-enzyme intermediate, which affects the rate of deacylation. nih.gov

With respect to BuChE, tacrine demonstrates a similar high-affinity binding, with a Kᵢ of 2.5 x 10⁻⁸ M for the hydrolysis of butyrylthiocholine. nih.gov The dissociation constant (Kₑ) for the tacrine-BuChE complex is reported to be 1.9 ± 0.1 x 10⁻⁸ M. nih.gov These data collectively indicate that tacrine's inhibitory action on both cholinesterases is a result of its direct interaction with the active site. nih.gov

EnzymeSubstrateInhibition TypeKᵢ (M)Kₑ (M)
Acetylcholinesterase (AChE)AcetylthiocholineLinear Mixed3.8 x 10⁻⁹7.0 ± 0.4 x 10⁻⁹
Acetylcholinesterase (AChE)7-acetoxy-4-methylcoumarinLinear Competitive6.8 x 10⁻⁹
Acetylcholinesterase (AChE)N-methyl-7-dimethylcarbamoxyquinoliniumLinear Competitive1.5 x 10⁻⁸
Butyrylcholinesterase (BuChE)Butyrylthiocholine2.5 x 10⁻⁸1.9 ± 0.1 x 10⁻⁸

Topoisomerase (Type I and Type II) Inhibition Pathways

Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication and transcription. wikipedia.orgcuni.cz They are classified into two main types: topoisomerase I (Top1), which creates single-strand breaks, and topoisomerase II (Top2), which generates double-strand breaks. cuni.cz Inhibitors of these enzymes are of significant interest as potential anticancer agents because they can induce lethal DNA damage, leading to apoptosis. wikipedia.org

Topoisomerase inhibitors can act as "poisons," stabilizing the transient enzyme-DNA complex and preventing the re-ligation of the DNA strand(s). wikipedia.org This results in the accumulation of DNA breaks and subsequent cell death. wikipedia.org Some acridine (B1665455) derivatives are known to function as Top2 poisons by intercalating into DNA and trapping the enzyme in its cleavage complex. While the specific inhibitory pathways of this compound on topoisomerases are not as extensively detailed in the provided results as its cholinesterase inhibition, the general mechanism for acridine-based compounds involves this poisoning action.

Inhibition of Other Enzymes (e.g., S-adenosylmethionine decarboxylase, α-glucosidase)

Research has explored the inhibitory effects of this compound and its analogs on other enzymes. For instance, some acridine derivatives have been investigated as inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the polyamine biosynthetic pathway. psu.edunih.gov Polyamines are essential for cell growth, and inhibitors of their synthesis have therapeutic potential. taylorfrancis.com

Additionally, the inhibition of α-glucosidase by various compounds is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate absorption. nih.gov While direct data on this compound's effect on α-glucosidase is not prominent in the search results, studies on other inhibitors show that they can act competitively to reduce postprandial hyperglycemia. nih.govnih.gov For example, myricetin (B1677590) and quercetin (B1663063) are potent α-glucosidase inhibitors with IC₅₀ values of 0.02 and 0.06 mg/mL, respectively. nih.gov

Nucleic Acid Interactions and Their Mechanistic Implications

DNA Intercalation and Binding Kinetics

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents. nih.gov Acridine derivatives are well-known DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can lead to structural distortions, such as unwinding of the helix, and can interfere with DNA replication and transcription. nih.gov

The binding of acridine-based compounds to DNA can be a potent mechanism for their anticancer activity. For example, the bis-phenazine drug XR5944, an acridine derivative, is a DNA bis-intercalator that also binds in the major groove. nih.gov This interaction can block the binding of transcription factors, such as the estrogen receptor, to their response elements. nih.gov While specific kinetic data for this compound's DNA intercalation is not detailed, the general principles of acridine-DNA interactions suggest a similar mode of action.

RNA Interactions and Conformational Studies

In addition to DNA, RNA is also a target for small molecule inhibitors. The ability of compounds to bind to RNA can disrupt its structure and function, affecting processes like ribosome biogenesis. nih.govnih.gov 9-Aminoacridine (B1665356) (9AA), a related compound, has been shown to inhibit both the transcription and processing of ribosomal RNA (rRNA). nih.govnih.gov

In vitro assays have demonstrated that 9AA can bind to RNA, which likely contributes to its inhibitory effect on pre-rRNA maturation. nih.govnih.gov This suggests that acridine derivatives can interfere with post-transcriptional events. Conformational studies of RNA have shown that its structure is dynamic, with flexibility that is crucial for its biological functions. nih.gov The interaction of small molecules can modulate these conformations, potentially leading to therapeutic effects. While specific studies on the interaction of this compound with RNA and its conformational changes are not extensively covered in the provided results, the findings for related acridines point to this as a plausible mechanism of action.

G-Quadruplex Binding and Stabilization Properties

G-quadruplexes (G4s) are non-canonical four-stranded secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in key regions of the human genome, such as telomeres and gene promoter regions, and are implicated in the regulation of crucial cellular processes including transcription and replication. wikipedia.org The stabilization of G-quadruplexes by small molecules has emerged as a promising strategy in anticancer drug development, as it can lead to the inhibition of telomerase activity and the downregulation of oncogene expression. mdpi.com

Acridine derivatives are a class of compounds known to interact with DNA, with some members showing a high affinity for G-quadruplex structures. mdpi.com This interaction is typically characterized by the stacking of the planar acridine ring system onto the terminal G-tetrad of the quadruplex, a structural feature composed of a square arrangement of four guanine (B1146940) bases. wikipedia.orgnih.gov This binding can enhance the thermal stability of the G-quadruplex, making it a more persistent roadblock for cellular machinery.

Despite the known G-quadruplex binding properties of some acridine-based compounds, a review of the scientific literature reveals a notable absence of studies specifically investigating the G-quadruplex binding and stabilization properties of This compound . While research has been conducted on various substituted 9-aminoacridines and other complex acridine derivatives, data on the 5-amino isomer's interaction with G-quadruplex DNA is not available. mdpi.comnih.gov The position of the amino group on the acridine scaffold is a critical determinant of a molecule's biological activity, and findings for one isomer cannot be extrapolated to another without experimental validation. solubilityofthings.commdpi.com

Modulation of Intracellular Biochemical Pathways

The interaction of small molecules with intracellular components can trigger a cascade of events, leading to the modulation of various biochemical pathways that govern cell fate. These interactions are fundamental to the mechanism of action of many therapeutic agents.

Role in DNA Crosslinks and Strand Breaks

DNA crosslinks, both within the same strand (intrastrand) and between opposite strands (interstrand), are a severe form of DNA damage that can block essential cellular processes like replication and transcription. wikipedia.org The formation of such lesions is a mechanism of action for several cytotoxic and anticancer agents. researchgate.net Similarly, the induction of DNA strand breaks can trigger cellular DNA damage responses, leading to cell cycle arrest or apoptosis. nih.gov

Effects on p53 Transcriptional Activity

The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that functions as a transcription factor. wikipedia.org In response to cellular stress, such as DNA damage, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, senescence, and apoptosis, by regulating the transcription of numerous target genes. youtube.com

While there are no direct studies on the effect of This compound on p53 transcriptional activity, research on the related isomer, 9-aminoacridine (9AA), has shown that it can activate the p53 signaling pathway. nih.gov Treatment of tumor cells with 9AA has been observed to suppress the NF-kappaB pathway and concurrently activate p53. nih.gov This activation is part of a broader mechanism involving the inhibition of the PI3K/AKT/mTOR pathway. nih.gov It is important to emphasize that this data pertains to the 9-amino isomer, and the biological activities of different isomers of a compound can vary significantly. solubilityofthings.comnih.gov The influence of the amino group's position on the tetrahydroacridine ring system could lead to different interactions with cellular targets and, consequently, different effects on p53 transcriptional activity.

Table 1: Effects of a Related Aminoacridine Isomer on p53 Pathway

CompoundEffect on p53 PathwayObserved MechanismReference
9-Aminoacridine (9AA)Activation of p53 signalingInhibition of the PI3K/AKT/mTOR pathway, leading to modulation of p53. nih.gov

Interactions with Cellular Biomolecules and Membrane Affinity

The biological effects of a compound are intrinsically linked to its interactions with various cellular biomolecules and its ability to traverse cellular membranes. These properties determine the compound's bioavailability, cellular distribution, and potential molecular targets.

Specific data on the interactions of This compound with cellular biomolecules and its membrane affinity are not available in the current scientific literature. However, studies on the closely related isomer, 9-amino-1,2,3,4-tetrahydroacridine (tacrine), provide some insights into the potential interactions of this class of compounds. Tacrine is known to interact with cholinergic receptors and inhibit voltage-dependent potassium channels. nih.gov It has also been shown to inhibit the depolarization-induced release of GABA from the cerebral cortex. nih.gov These interactions are central to its pharmacological effects.

The ability of a molecule to cross cellular membranes, or its membrane affinity, is a crucial factor in its bioavailability and mechanism of action. nih.gov While direct studies on the membrane permeability of this compound are lacking, the physicochemical properties of the tetrahydroacridine core suggest that it possesses some degree of lipophilicity, which would facilitate passive diffusion across lipid bilayers. However, the specific stereochemistry and substitution pattern of the 5-amino isomer will ultimately determine its unique membrane affinity and transport characteristics. mdpi.com

Table 2: Biomolecular Interactions of a Related Tetrahydroaminoacridine Isomer

CompoundInteracting Biomolecule/SystemObserved EffectReference
9-Amino-1,2,3,4-tetrahydroacridine (Tacrine)Cholinergic receptorsInteraction with nicotinic and muscarinic receptors. nih.gov
Voltage-dependent potassium channelsInhibition of channel activity. nih.gov

Structure Activity Relationship Sar and Rational Design Principles for 1,2,3,4 Tetrahydro 5 Aminoacridine Derivatives

Elucidation of SAR for 1,2,3,4-Tetrahydro-5-aminoacridine Scaffolds

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the acridine (B1665455) ring system. The nature, size, and position of these substituents play a critical role in the molecule's interaction with its biological target.

The placement of substituents on the aromatic rings of the tetrahydroacridine core is a crucial determinant of biological activity. Studies on related acridine and tetrahydroisoquinoline structures have demonstrated that specific substitution patterns can either enhance or diminish the desired pharmacological effect. nih.govnih.gov For instance, in the parent 9-aminoacridine (B1665356) scaffold, the introduction of a chlorine atom has been shown to increase both DNA binding affinity and mutagenic activity, whereas a methyl group tends to reduce these effects. nih.gov

In similar heterocyclic systems, it has been observed that attaching methoxy (CH₃O) or trifluoromethoxy (CF₃O) groups to the phenyl ring can be beneficial for inhibitory activity. nih.gov Furthermore, the addition of a sulfonamide group has been identified as playing a key role in improving both inhibitory potency and subtype selectivity. nih.gov These findings highlight the importance of exploring substitutions at various positions to optimize the therapeutic profile of this compound derivatives.

Table 1: Hypothetical Positional Effects of Substituents on Biological Activity

Position of SubstitutionSubstituentObserved Effect on ActivityReference Principle
Position 7-Cl (Chloro)Potential IncreaseHalogenation can enhance binding affinity. nih.gov
Position 6-OCH₃ (Methoxy)Potential IncreaseElectron-donating groups can be favorable for activity. nih.gov
Position 8-CH₃ (Methyl)Potential DecreaseSmall alkyl groups may reduce intercalative ability. nih.gov
Position 7-SO₂NH₂ (Sulfonamide)Potential Increase & Improved SelectivityThis group can form key hydrogen bonds with the target. nih.gov

The biological activity of drug molecules is governed by their physicochemical properties. For this compound analogues, key descriptors such as lipophilicity, electronic properties, and steric factors are strongly correlated with their observed activity. These parameters determine the compound's ability to traverse biological membranes, interact with its target receptor, and be metabolized.

Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol and water), is a critical factor. nih.gov Electronic effects of substituents influence the electron density of the aromatic system, affecting interactions such as π-π stacking with biological targets. Steric properties, described by parameters like molar refractivity, dictate the size and shape of the molecule, which must be complementary to the target's binding site. Human intestinal absorption for passively transported drugs, for example, is almost entirely correlated with hydration processes determined by hydrogen bond acceptor and donor abilities. nih.gov Therefore, a careful balance of these physicochemical properties is essential in the design of effective derivatives.

Table 2: Correlation of Physicochemical Descriptors with Activity Trends

Physicochemical DescriptorDefinitionGeneral Correlation with Activity
Lipophilicity (logP)Measures a compound's affinity for a lipid environment versus an aqueous one. nih.govAn optimal range is often required; too high or too low can be detrimental.
Hydrogen Bond Donors/AcceptorsDescribes the capacity to form hydrogen bonds, which is crucial for receptor binding. nih.govSpecific numbers of donors and acceptors are often necessary for optimal interaction.
Molecular WeightThe mass of the molecule.Lower molecular weight is generally preferred for better absorption and distribution.
Polar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen.Influences membrane permeability and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov

The development of a QSAR model involves several key steps: data preparation, calculation of molecular descriptors, selection of significant descriptors, and generation of a mathematical equation using statistical methods. nih.gov The reliability of any QSAR model is highly dependent on rigorous validation. nih.gov

Internal validation is commonly performed using cross-validation techniques like the "leave-one-out" (LOO) method. nih.gov The statistical quality of the model is assessed by parameters such as the coefficient of determination (R²) and the cross-validated coefficient (q²). A QSAR model is generally considered robust and to have acceptable predictive power when R² > 0.6 and q² > 0.5. researchgate.netresearchgate.net External validation, which involves predicting the activity of a separate set of compounds (the test set), is also crucial to confirm the model's real-world predictive ability. mdpi.com

Table 3: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Indicates the proportion of variance in the biological activity that is predictable from the descriptors.> 0.6 researchgate.netresearchgate.net
q² (Cross-Validated R²)A measure of the internal predictive ability of the model, obtained through cross-validation.> 0.5 researchgate.netresearchgate.net
RMSE (Root Mean Square Error)Measures the differences between values predicted by the model and the values observed.As low as possible. researchgate.net
r²_pred (Predictive R² for external set)Measures the predictive power of the model for an external set of compounds. mdpi.com> 0.5 mdpi.com

Once a QSAR model has been rigorously developed and validated, its primary utility lies in its predictive power. nih.gov These models can be employed as virtual screening tools to predict the biological activity of large libraries of untested or even unsynthesized compounds. unc.edu This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery process. researchgate.net The 'intelligent' selection of multiple models and the use of consensus predictions can further improve the quality of these predictions. nih.gov The ultimate goal is to use these models to identify novel chemical structures with enhanced potency and a desirable pharmacological profile. unc.edu

Computational Approaches to Structure-Based Design

Alongside ligand-based methods like QSAR, structure-based design is a powerful computational approach that utilizes the three-dimensional (3D) structure of the biological target (e.g., an enzyme or receptor). kubinyi.de These methods have become a cornerstone of modern medicinal chemistry for the identification and optimization of hit molecules. springernature.com

Key techniques in structure-based design include molecular docking and de novo design. Molecular docking programs computationally place or "dock" candidate ligands into the binding site of a protein, estimating their binding affinity and predicting their binding mode. kubinyi.de This allows researchers to visualize how derivatives of this compound might interact with their target on a molecular level, guiding the design of modifications that can improve these interactions.

De novo design methods go a step further by constructing novel molecular structures from scratch within the constraints of the target's binding site. kubinyi.denih.gov These computational tools can suggest entirely new scaffolds or optimal substituents to maximize binding affinity. The rapid increase in computing power and the accuracy of scoring functions have made these computational techniques indispensable for exploiting the vast amount of available structural information to design novel therapeutic agents. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. slideshare.netscispace.com The underlying principle is that changes in the biological activities of compounds are related to changes in the steric and electrostatic fields surrounding them. ijpsonline.com For tacrine (B349632) derivatives, CoMFA models have been instrumental in defining the structural features that govern their inhibitory potency against acetylcholinesterase.

In a typical CoMFA study, a series of tacrine analogues are aligned based on a common substructure. The steric and electrostatic interaction energies are then calculated for each molecule with a probe atom at various points on a 3D grid. These energy values are used as descriptors in a partial least squares (PLS) analysis to generate a 3D-QSAR model. ijpsonline.com The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Studies on 9-amino-1,2,3,4-tetrahydroacridine derivatives have successfully employed CoMFA to build predictive models. nih.gov For instance, one analysis revealed that the steric field was highly significant in determining the inhibitory activity. nih.gov The CoMFA contour maps from such studies provide clear guidance for rational drug design:

Steric Fields: Green contours typically indicate regions where bulky substituents are favored, suggesting that adding volume in these areas could enhance binding affinity. Conversely, yellow contours highlight areas where steric bulk is detrimental, likely due to clashes with the enzyme's active site. For tacrine derivatives, analysis has shown a strongly negative contribution from substituents at position 7. nih.gov

Electrostatic Fields: Blue contours mark regions where electropositive groups enhance activity, while red contours indicate where electronegative groups are preferred. This information guides the placement of functional groups with specific electronic properties to optimize electrostatic interactions with key residues in the AChE binding pocket.

A significant CoMFA model for a series of tacrine and 11H-indeno[1,2-b]quinolin-10-ylamine derivatives was developed, yielding a highly predictive model based on the steric field alone. nih.gov This model was consistent with classical QSAR equations, confirming the detrimental effect of substituents at position 7 and suggesting a favorable hydrophobic character for substituents at position 6. nih.gov The predictive power of these models was validated by synthesizing a novel derivative, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, whose experimental activity showed reasonable agreement with the predicted values. nih.gov

Table 1: Statistical Validation of a CoMFA Model for Tacrine Analogues

ParameterValueDescription
Predicted pIC₅₀ (Classical QSAR)7.31Predicted inhibitory activity for 6-bromo-9-amino-1,2,3,4-tetrahydroacridine using a classical QSAR model. nih.gov
Predicted pIC₅₀ (CoMFA)7.40Predicted inhibitory activity for the same compound using the CoMFA model. nih.gov
Experimental pIC₅₀7.18Experimentally determined inhibitory activity, corresponding to an IC₅₀ of 0.066 µM. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound derivatives, docking studies are primarily focused on their interaction with acetylcholinesterase (AChE). The AChE enzyme features a deep and narrow active-site gorge containing two key binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance. researchgate.netdoaj.org

Docking simulations have revealed that the flat, aromatic acridine ring of tacrine and its derivatives engages in crucial π-π stacking and cation-π interactions with aromatic residues within the AChE gorge. rsc.org Key amino acids involved in these interactions include Trp86 and Tyr337 in the CAS, and Trp279 in the PAS. rsc.orgnih.gov

Detailed interaction profiling of various tacrine derivatives has provided a clear SAR:

Interaction with CAS: The core tacrine scaffold typically binds deep within the gorge, interacting with Trp86. This interaction is a hallmark of many potent AChE inhibitors and is considered essential for anchoring the ligand in the active site. rsc.org

Interaction with PAS: Derivatives designed to be "dual-binding site" inhibitors often feature a linker chain connecting the tacrine moiety to another functional group that can interact with the PAS. Residues like Tyr72, Tyr124, and Trp286 are important at this site. researchgate.net

Hydrogen Bonding: The amino group at position 9 (or 5 in the IUPAC name this compound) can form hydrogen bonds with residues such as Tyr124 and Ser125, further stabilizing the ligand-protein complex. rsc.org

A study involving novel tacrine derivatives found that a tacrine-2-carboxylic ester (compound 3c) exhibited a superior binding profile compared to tacrine itself. rsc.org The docking results showed a more favorable glide score (−11.49 kcal/mol for 3c vs. −10.59 kcal/mol for tacrine) and binding energy (−75.04 kcal/mol for 3c vs. −54.05 kcal/mol for tacrine). rsc.org Both compounds showed similar π-π stacking and cationic interactions with Trp86, indicating that the modifications on compound 3c optimized other interactions within the active site. rsc.org

Table 2: Molecular Docking and Interaction Profile of Tacrine Derivatives with AChE

CompoundGlide Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Tacrine-10.59-54.05Trp86, Tyr124, Ser125, Tyr337, Tyr341π-π stacking, Cation-π, Hydrogen bonds rsc.org
Compound 3c (tacrine-2-carboxylic ester)-11.49-75.04Trp86, Tyr124, Ser125π-π stacking, Cation-π, Hydrogen bonds rsc.org
Compound 3fNot ReportedNot ReportedCAS and PAS residuesPotent inhibition (IC₅₀ = 45.9 nM) rsc.org
Compound 3mNot ReportedNot ReportedCAS and PAS residuesPotent inhibition (IC₅₀ = 13.6 nM) rsc.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) that a molecule must possess to be recognized by a specific receptor and elicit a biological response. pitt.edu For tacrine derivatives targeting AChE, pharmacophore models serve as 3D search queries for virtual screening of large chemical databases to discover novel inhibitor scaffolds. mdpi.comnih.gov

A typical pharmacophore model for AChE inhibitors based on the tacrine framework includes several key features. One such model developed for a series of tacrine derivatives consists of six features: two hydrogen-bond donors (HBDs), one hydrogen-bond acceptor (HBA), two aromatic rings (RA), and one hydrophobic feature (H). mdpi.com This arrangement captures the essential interactions observed in docking studies: the aromatic rings for π-π stacking, the H-bond features for interactions with specific residues, and the hydrophobic feature for van der Waals contacts.

The process involves several steps:

Model Generation: A set of active tacrine analogues is used to generate and validate a pharmacophore model. pitt.edu

Virtual Screening: The validated pharmacophore model is then used as a filter to screen large compound libraries (e.g., the ZINC database). nih.gov This rapidly identifies molecules that possess the required 3D arrangement of chemical features.

Docking and Filtering: The "hits" from the virtual screen are then subjected to molecular docking to predict their binding affinity and orientation within the AChE active site. rsc.org Further filtering, often based on drug-likeness criteria like Lipinski's rule-of-five, is applied to select the most promising candidates for synthesis and biological evaluation. pitt.edu

This combined approach of pharmacophore modeling and virtual screening has proven effective in identifying novel and potent AChE inhibitors that may have different core structures from tacrine but share the same essential binding features. rsc.org For example, an in silico study using this workflow led to the identification of several molecules with IC₅₀ values against AChE ranging from 33.620 to 101.570 μM. rsc.org The subsequent binding mode analysis of these hits confirmed interactions with crucial residues like Tyr124, Trp86, Tyr133, and Ser203, validating the predictive power of the pharmacophore model. rsc.org

Table 3: Key Features of a Pharmacophore Model for Tacrine-Based AChE Inhibitors

Pharmacophoric FeatureCountDescription and Role in Binding
Aromatic Ring (RA)2Essential for π-π and cation-π stacking interactions with aromatic residues like Trp86 and Tyr337 in the AChE gorge. mdpi.com
Hydrogen-Bond Donor (HBD)2Represents groups like the 9-amino function that can donate hydrogen bonds to stabilize the complex, for example, with the backbone carbonyl of residues in the active site. mdpi.com
Hydrogen-Bond Acceptor (HBA)1Represents electronegative atoms that can accept hydrogen bonds from donor groups on the enzyme. mdpi.com
Hydrophobic Feature (H)1Maps to aliphatic or aromatic regions that engage in favorable van der Waals or hydrophobic interactions within the gorge. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 1,2,3,4 Tetrahydro 5 Aminoacridine

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy is a cornerstone in the analysis of 1,2,3,4-Tetrahydro-5-aminoacridine, enabling researchers to probe its structure and reactivity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy each offer unique insights into the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete assignment of the molecular skeleton.

Product Characterization: In the ¹H NMR spectrum, distinct signals are expected for the protons of the tetrahydroquinoline and the aromatic portions of the acridine (B1665455) core. The aliphatic protons on the saturated ring typically appear as multiplets in the upfield region (δ 1.5-3.0 ppm), while the aromatic protons resonate in the downfield region (δ 7.0-8.5 ppm). The amino group protons (NH₂) often present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. For example, in related tetrahydroisoquinoline derivatives, NH protons have been observed as singlets in the δ 10.12 to 10.57 ppm range. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish proton-proton connectivities and spatial proximities, further confirming the structure and stereochemistry. nih.gov

Reaction Monitoring: NMR is also a powerful method for real-time monitoring of chemical reactions. spectrabase.com By acquiring spectra at regular intervals, the consumption of reactants and the formation of this compound can be tracked, providing valuable kinetic data. nih.govajol.info This approach is crucial for optimizing reaction conditions, such as temperature and reaction time, and for identifying any potential intermediates or byproducts. ajol.info The progress of synthetic steps, like the amination of a precursor, can be followed by observing the disappearance of starting material signals and the appearance of the product's characteristic peaks. spectrabase.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation of expected values based on structurally similar compounds.

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.5Multiplet (m)
Aliphatic-CH₂ (positions 1 & 4)~2.8 - 3.2Triplet (t) or Multiplet (m)
Aliphatic-CH₂ (positions 2 & 3)~1.8 - 2.2Multiplet (m)
Amino-H (NH₂)Variable, broadSinglet (s, broad)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of this compound. With a molecular formula of C₁₃H₁₄N₂, the compound has a monoisotopic mass of approximately 198.1157 g/mol . ncats.io

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint. Although a specific mass spectrum for this compound is not detailed in the provided search results, the fragmentation can be predicted based on the known behavior of related structures like amines and aromatic heterocycles. miamioh.eduosti.gov

Key fragmentation pathways would likely include:

α-Cleavage: The dominant fragmentation for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu In this case, cleavage within the tetrahydroquinoline ring is expected.

Loss of Small Molecules: The molecular ion may lose small, stable neutral molecules. For primary amines, the loss of an H atom (M-1) is common. miamioh.edu

Ring Fragmentation: The saturated tetrahydro ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments.

Retro-Diels-Alder (RDA) Reaction: The cyclohexene-like structure of the tetrahydro ring could potentially undergo an RDA reaction, a characteristic fragmentation pathway for such systems.

The presence of two nitrogen atoms means the molecular ion will have an even m/z value, consistent with the Nitrogen Rule. miamioh.edu The analysis of these fragmentation patterns is critical for distinguishing isomers and confirming the identity of the compound in complex mixtures. chemguide.co.uk

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations. nih.gov The spectrum provides direct evidence for the key structural components of the molecule.

The expected characteristic absorption bands include:

N-H Stretching: The primary amine (NH₂) group will exhibit two distinct bands in the region of 3300-3500 cm⁻¹. The presence of two peaks in this region is a clear indicator of a primary amine. miamioh.edursc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the tetrahydro ring will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). nih.gov

C=C and C=N Stretching: The aromatic ring and the heterocyclic system will show a series of sharp absorption bands in the 1450-1650 cm⁻¹ region, corresponding to carbon-carbon and carbon-nitrogen double bond stretching vibrations. rsc.org

N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ region.

These absorption bands collectively confirm the presence of the primary amine, the aromatic system, and the saturated hydrocarbon portion of the molecule. researchgate.netnih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3300 - 3500 (two bands)
C-H Stretch (Aromatic)Aryl3000 - 3100
C-H Stretch (Aliphatic)-CH₂-2850 - 2960
C=C / C=N StretchAromatic/Heterocyclic Ring1450 - 1650
N-H BendPrimary Amine1590 - 1650
C-N StretchAryl-Amine1250 - 1360

UV-Visible Spectroscopy in Interaction and Kinetics Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule and is highly sensitive to its conjugated system. For this compound, the spectrum is dominated by absorptions arising from π→π* transitions within the acridine aromatic system. The spectrum of the related compound 1,2,3,4-tetrahydroquinoline (B108954) shows absorption maxima around 240 nm and 300 nm. nist.gov The extended conjugation and the presence of the auxochromic amino group in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic shift).

Interaction Studies: This technique is particularly useful for studying the non-covalent interactions of the molecule with other species, such as proteins or DNA. nih.gov Binding events often lead to changes in the electronic environment of the chromophore, resulting in shifts in the absorption maxima (hypsochromic or bathochromic shifts) or changes in molar absorptivity (hypochromic or hyperchromic effects). nih.gov By titrating the molecule with a binding partner and monitoring these spectral changes, binding constants and stoichiometry can be determined.

Kinetics Studies: UV-Vis spectroscopy is also a powerful tool for monitoring reaction kinetics, especially for reactions that involve a change in the chromophore. nist.govnih.gov By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. nih.govscispace.com This is applicable to studying degradation pathways or enzymatic reactions involving this compound. The formation or consumption of the compound can be quantified using the Beer-Lambert law, allowing for the calculation of rate constants and the determination of the reaction order. nih.gov

Electrochemical Methods for Characterization

Electrochemical methods probe the redox properties of a molecule, providing information on its ability to be oxidized or reduced. These properties are critical for understanding its potential metabolic pathways and its mechanism of action in biological systems.

Voltammetric Studies of Redox Properties

Voltammetric techniques, such as cyclic voltammetry (CV), are used to study the electrochemical behavior of this compound. These studies reveal the potentials at which the compound undergoes oxidation and reduction and provide insights into the reversibility and kinetics of these electron transfer processes.

The electrochemical behavior of the structurally similar compound tacrine (B349632) (1,2,3,4-tetrahydroacridin-9-amine) has been investigated using cyclic voltammetry. ajol.info The reduction of tacrine is a quasi-reversible, diffusion-controlled process involving the 2e⁻/2H⁺ reduction of the intra-cyclic azomethine group (C=N). ajol.info A similar reduction process can be anticipated for this compound.

Furthermore, the oxidation of related 9-anilinoacridines has been shown to be a two-electron process, which is facilitated by electron-donating groups on the aniline (B41778) ring. nih.gov The amino group at the C-5 position of this compound is an electron-donating group, which would be expected to facilitate its oxidation. The oxidation potential would provide a measure of the ease with which the molecule can lose electrons. These redox potentials are crucial for understanding how the molecule might interact with biological redox systems. nih.govrsc.org

Table 3: Predicted Electrochemical Processes for this compound This table is a representation of expected processes based on studies of tacrine and other aminoacridines.

Electrochemical ProcessProposed MechanismInfluencing Factors
ReductionQuasi-reversible, 2e⁻/2H⁺ reduction of the C=N bond in the acridine ring. ajol.infopH, solvent composition. ajol.info
OxidationOxidation of the amino-substituted aromatic system. nih.govSubstituent effects, electrode material. nih.gov

Chromatographic Techniques for Separation and Quantification (excluding clinical samples)

The separation and quantification of this compound from non-clinical matrices are crucial for various research applications, including chemical synthesis monitoring and purity assessment. Chromatographic techniques are the cornerstone for achieving this, offering high resolution and sensitivity. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), with Gas Chromatography (GC) and Capillary Electrophoresis (CE) presenting as viable alternatives, often requiring derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Methodology and Findings

A common approach for the separation of aminoacridine derivatives involves the use of a C18 stationary phase. nih.gov A mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter in controlling the retention of the basic this compound, as it influences its ionization state.

For instance, a method developed for the simultaneous determination of aminoacridine hydrochloride and other compounds utilized a C18 column with a mobile phase of 0.05 M disodium (B8443419) hydrogen phosphate (B84403) dihydrate (pH adjusted to 6.0 ± 0.2 with phosphoric acid) and acetonitrile in a 55:45 (v/v) ratio. nih.gov Detection is commonly achieved using a UV detector, with the wavelength set to maximize the absorbance of the acridine chromophore, for example, at 240 nm. nih.gov The flow rate is typically maintained around 1.0 mL/min. nih.gov

The versatility of HPLC allows for the optimization of separation by modifying various parameters, including the organic modifier concentration, buffer pH, and column temperature. Gradient elution, where the mobile phase composition is changed during the run, can be employed to achieve better separation of complex mixtures.

Interactive Data Table: Representative HPLC Conditions for Aminoacridine Analysis

ParameterConditionReference
Column ACE C18, 250 x 4.6 mm, 5 µm nih.gov
Mobile Phase 0.05 M Disodium hydrogen phosphate dihydrate (pH 6.0) : Acetonitrile (55:45, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 240 nm nih.gov
Injection Volume 20 µL nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid technique for the qualitative analysis and purification of this compound. It is particularly useful for monitoring reaction progress and identifying fractions during column chromatography.

Methodology and Findings

For the separation of aminoacridines, reversed-phase TLC plates (e.g., silica (B1680970) gel F254) are often used. nih.gov The choice of the developing system (mobile phase) is crucial for achieving good separation. A mixture of ethyl acetate (B1210297), methanol, and acetic acid in a ratio of 65:30:5 (by volume) has been successfully used for the separation of aminoacridine hydrochloride. nih.gov

After development, the spots can be visualized under UV light (e.g., at 365 nm for fluorescent compounds) or by using a suitable staining reagent. nih.gov For quantitative analysis, the separated spots can be scraped off the plate, the compound extracted, and then quantified by another method, or the plate can be scanned with a densitometer. nih.gov

Interactive Data Table: Representative TLC Conditions for Aminoacridine Analysis

ParameterConditionReference
Stationary Phase Reversed-phase TLC aluminum sheets precoated with silica gel F254, 0.25 mm thickness nih.gov
Developing System Ethyl acetate : Methanol : Acetic acid (65:30:5, by volume) nih.gov
Detection Densitometric measurement at 365 nm (fluorescent mode) nih.gov

Gas Chromatography (GC)

GC can be employed for the analysis of this compound, although derivatization is generally required to increase its volatility and thermal stability.

Methodology and Potential Findings

The primary amino group of this compound can be derivatized, for example, through acetylation to form the corresponding N-acetyl derivative. This derivative would be more amenable to GC analysis. The separation would be performed on a capillary column, such as one coated with a non-polar or medium-polarity stationary phase.

While specific GC methods for this compound are not extensively documented, methods for similar amino compounds can be adapted. For instance, the GC analysis of 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) enantiomers as their N-acetyl derivatives has been reported using a chiral stationary phase. sigmaaldrich.com Detection is typically carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be applied to the analysis of charged species like the protonated form of this compound.

Methodology and Potential Findings

In CE, separation occurs in a narrow capillary filled with a background electrolyte (BGE). The separation is based on the differential migration of analytes in an electric field. For a basic compound like this compound, an acidic BGE would be used to ensure the analyte is protonated and carries a positive charge.

While specific CE methods for this compound are not widely published, the general principles of CE for amino compounds are well-established. nih.gov The method would involve optimizing parameters such as the BGE composition and pH, applied voltage, and capillary temperature to achieve the desired separation. Detection can be performed using a UV-Vis detector integrated into the CE instrument.

Theoretical and Computational Studies on 1,2,3,4 Tetrahydro 5 Aminoacridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the intrinsic properties of a molecule, such as its electronic structure and energetic stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. nih.govnih.govrsc.org By calculating the distribution of electrons, DFT can predict a molecule's chemical behavior. For derivatives of 1,2,3,4-tetrahydroacridine, DFT models have been used to assess their electronic properties by analyzing the lowest energy conformers. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. nih.gov The charge density distribution on the HOMO and LUMO reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. nih.gov

Furthermore, DFT calculations can determine the molecular electrostatic potential (MESP), which maps the charge distribution to identify electrophilic and nucleophilic sites. nih.gov The total dipole moment (TDM) is another important property calculated via DFT; an increase in TDM upon interaction with another molecule can signify increased reactivity. nih.gov These computational analyses provide a fundamental understanding of the electronic characteristics that govern the interactions of 1,2,3,4-Tetrahydro-5-aminoacridine.

Table 1: Representative Electronic Properties from DFT Calculations for Acridine (B1665455) Derivatives Note: This table is illustrative, based on typical data from DFT studies on related compounds.

Parameter Description Typical Value/Finding
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Charge density often located on the acridine core and amino group.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Charge density typically distributed over the aromatic ring system.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. Smaller gaps suggest higher reactivity. nih.gov
Dipole Moment (TDM) Measure of the overall polarity of the molecule. Elevated values indicate significant charge separation and potential for strong intermolecular interactions. nih.gov
Molecular Electrostatic Potential (MESP) Visualizes charge distribution; predicts sites for electrophilic and nucleophilic attack. Negative potential (red) near heteroatoms (e.g., nitrogen), positive potential (blue) near hydrogen atoms. nih.gov

The three-dimensional structure of a molecule is critical to its biological function. Conformational analysis involves identifying all possible spatial arrangements, or conformers, of a molecule and determining their relative energetic stabilities. nih.govnih.gov For flexible molecules like this compound, which contains a non-aromatic, saturated ring, multiple low-energy conformations can exist.

Computational methods, such as molecular mechanics force fields (e.g., MMFF94s) and quantum mechanical calculations (e.g., DFT), are used to perform conformational searches. nih.govnih.gov These searches systematically explore the molecule's potential energy surface to locate stable conformers. The main conformational differences in such structures often arise from the puckering of the saturated ring and the orientation of substituents. nih.govresearchgate.net For each identified conformer, the energy is calculated, allowing them to be ranked from most to least stable. The geometrical parameters of the lowest energy conformer are often compared with experimental data, such as X-ray crystal structures, to validate the computational model. nih.govnih.gov Understanding the preferred conformations is essential, as only specific spatial arrangements may be able to bind effectively to a biological target.

Table 2: Illustrative Conformational Analysis Data Note: This table illustrates the typical output of a conformational analysis study.

Conformer Key Dihedral Angle(s) (°) Relative Energy (kcal/mol) Population (%) Description
1 (Global Minimum) [Value] 0.00 High The most stable conformation, likely with minimal steric hindrance.
2 [Value] 0.85 Moderate A slightly higher energy conformer, accessible at physiological temperatures.
3 [Value] 2.50 Low A less stable conformer, contributing minimally to the overall population.

Molecular Dynamics Simulations of this compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov This method allows for the investigation of the dynamic interactions between a ligand, such as this compound, and a biological target, providing insights that are inaccessible through static models. cnr.itmdpi.com

Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s). nih.govnih.gov These structures, found in regions like telomeres and gene promoters, are significant targets for drug development. mdpi.com Acridine derivatives are well-known G4-binding ligands. nih.gov

MD simulations are used to model the binding process and stability of G4-ligand complexes. cnr.itdntb.gov.ua A typical simulation starts with the ligand placed near the G4 structure in a simulated aqueous environment with physiological ion concentrations. cnr.itnih.gov Over the course of the simulation (often spanning microseconds), the ligand's trajectory is tracked as it interacts with and binds to the G4. cnr.itnih.gov The primary mode of interaction for many acridine ligands is π-π stacking, where the planar aromatic core of the ligand stacks on top of the flat G-tetrads at either the 5' or 3' end. nih.govnih.gov MD simulations can reveal the stability of this stacking, the specific orientation of the ligand, and its interactions with the G4 loops and grooves. nih.govmdpi.com Free energy calculations, such as MM-PBSA, can be applied to MD trajectories to estimate the binding affinity of the ligand for the G4 structure. nih.gov

Table 3: Typical Parameters and Findings from MD Simulations of G-quadruplex-Ligand Interactions

Parameter Example Value/Method Purpose
Force Field AMBER, CHARMM Describes the potential energy and forces between atoms in the system. nih.gov
Water Model TIP3P, OPC Explicitly represents the solvent environment, which is crucial for biomolecular interactions. cnr.itnih.gov
Ion Parameters K⁺, Na⁺ Simulates physiological conditions, as cations are integral to G4 stability. cnr.it
Simulation Time 100 ns - 1 µs Allows for the observation of binding events and assessment of complex stability over time. nih.govresearchgate.net
Key Findings End-stacking on G-tetrad The primary binding mode for many planar ligands. nih.gov
Interaction Energy Quantifies the strength of the association between the ligand and the G4. mdpi.com
RMSD/RMSF Root Mean Square Deviation and Fluctuation; measure the stability of the complex and the flexibility of its components. nih.gov

MD simulations are extensively used to explore the interactions between small molecules and proteins. mdpi.comnih.gov These simulations can predict the binding mode of a ligand in a protein's active site and assess the stability of the resulting protein-ligand complex over time. researchgate.netresearchgate.net

The simulation provides a dynamic view of the binding event, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues. researchgate.netnih.gov A crucial aspect revealed by MD simulations is the flexibility of both the protein and the ligand. nih.govnih.gov Upon binding, a protein's active site may undergo conformational changes to better accommodate the ligand, an event known as "induced fit." nih.gov Similarly, the ligand may adopt a specific conformation to fit within the binding pocket. nih.gov Analysis of the simulation trajectory can identify which parts of the protein become more or less flexible upon ligand binding and which residues are critical for maintaining the interaction. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Table 4: Summary of MD Simulation Findings for Protein-Ligand Interactions

Target Protein Key Interacting Residues Type of Interaction Observed Conformational Change
Acetylcholinesterase (AChE) (Hypothetical) Trp, Tyr, Phe π-π stacking, Hydrophobic Side-chain reorientation in the active site gorge to accommodate the acridine core.
Asp, His Hydrogen Bonding, Electrostatic Minor backbone shifts in loops near the binding site.

Predictive Modeling of Compound Properties and Interactions

Predictive modeling, often referred to as in silico modeling, uses computational algorithms to forecast the properties and biological activities of chemical compounds. These methods are vital in modern drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and testing.

For this compound and its analogues, predictive models can be developed to estimate a wide range of characteristics. Quantitative Structure-Activity Relationship (QSAR) is a common approach where a statistical model is built to correlate chemical structure with biological activity. researchgate.net By analyzing a series of related tetrahydroacridines with known activities, a QSAR model can predict the activity of new derivatives based solely on their structural features. researchgate.net

Beyond activity, computational models are widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, models can estimate a compound's lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential to be a substrate for metabolic enzymes like cytochromes P450. nih.govmdpi.com Toxicity predictions, such as the potential for hERG channel inhibition (a marker for cardiotoxicity) or carcinogenicity, are also a critical part of these in silico assessments. mdpi.com These predictive tools allow researchers to identify potential liabilities early in the drug discovery process, saving time and resources.

Table 5: In Silico Predicted Properties for Acridine Derivatives Note: This table is illustrative, based on typical predictions for drug-like molecules and findings for related acridines.

Property Predicted Value/Classification Implication
LogP 2.0 - 4.0 Indicates moderate lipophilicity, often correlated with good membrane permeability.
Aqueous Solubility Low to Moderate May impact bioavailability. mdpi.com
Plasma Protein Binding High (~93%) Affects the free fraction of the drug available to exert its effect. mdpi.com
hERG Inhibition Medium Potential A potential risk for cardiotoxicity that would require experimental evaluation. mdpi.com
Metabolism Potential substrate for CYP enzymes Predicts how the compound might be broken down and cleared from the body. nih.gov
Carcinogenicity Species-specific findings Highlights the need for careful toxicological assessment. mdpi.com

Reaction Pathway Modeling and Reactivity Predictions

Computational methods have been employed to model the structure and predict the reactivity of this compound. Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been instrumental in this regard. For instance, studies have utilized the B3LYP method to predict the reactivity of tacrine (B349632), revealing that its hydrated forms may exhibit higher reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, specifically Comparative Molecular Field Analysis (CoMFA), have been pivotal in predicting the biological reactivity of tacrine analogues. nih.govacs.org These models correlate the physicochemical properties of the compounds with their biological activities, such as the inhibition of acetylcholinesterase (AChE).

A highly significant CoMFA model was developed using the steric field alone to describe the interactions of 9-amino-1,2,3,4-tetrahydroacridine derivatives with their target enzyme. acs.org This model, consistent with classical QSAR equations, highlighted the negative impact of bulky substituents at position 7 and suggested a hydrophobic character for the favorable effect of substituents at position 6. acs.org To validate the predictive power of these models, a new derivative, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, was synthesized. Its experimentally determined inhibitory activity showed reasonable agreement with the predicted values from both the classical QSAR and CoMFA models. nih.govacs.org

Table 1: Predicted and Experimental Inhibitory Activity of 6-bromo-9-amino-1,2,3,4-tetrahydroacridine Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

ModelPredicted pIC50Experimental pIC50Experimental IC50 (μM)
Classical QSAR7.317.180.066 (±0.009)
CoMFA7.407.180.066 (±0.009)

Furthermore, detailed vibrational analyses have been conducted. The 104 expected vibration modes for di-hydrated hydrochloride tacrine have been assigned using the scaled mechanical force field (SQMFF) methodology, providing a deeper understanding of its molecular dynamics. researchgate.net

Studies on Potential for Aggregate Formation and Intermolecular Synergism

The ability of this compound to form aggregates and engage in synergistic intermolecular interactions is critical to its biological function, particularly its role as a cholinesterase inhibitor. Molecular modeling and dynamics simulations have been essential in elucidating these complex interactions.

Computational studies have shown that the tetrahydroacridine moiety of tacrine binds within the active site gorge of acetylcholinesterase, where it is positioned between key amino acid residues. nih.gov The primary interactions stabilizing this binding are face-to-face π-π stacking interactions with aromatic residues like tryptophan (W86) and tyrosine (Y337). nih.gov Additionally, hydrogen bonds between the amino group of tacrine and backbone atoms of the enzyme contribute to the stability of the complex. nih.govnih.gov

The concept of intermolecular synergism has been explored through the design of tacrine-based dimers and hybrids. researchgate.netnih.gov Dimeric compounds, such as bis(7)tacrine, consist of two tacrine units connected by a linker. nih.gov These were designed to simultaneously interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a significant increase in inhibitory potency. nih.gov Molecular dynamics simulations have been employed to understand the interaction modes of these dimers within the enzyme's active site. researchgate.netnih.gov

Kinetic analysis of some tacrine derivatives has revealed a mixed-type inhibition, which indicates a concurrent interaction with both the free enzyme and the enzyme-substrate complex, often involving both anionic sites of the enzyme. nih.gov

Furthermore, computational docking studies have been used to investigate tacrine-based hybrids, where tacrine is conjugated with other pharmacologically active fragments. mdpi.commdpi.com These studies help in understanding how the different parts of the hybrid molecule interact with various sites on the biological target, leading to a synergistic or multi-target effect. For example, docking studies of tacrine-benzothiazole hybrids revealed favorable interactions, with the tacrine moiety binding to the CAS of AChE. mdpi.com Some of these hybrids have also been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease. mdpi.com

Table 2: Key Intermolecular Interactions of this compound in Biological Systems

Type of InteractionInteracting Moiety on TacrineInteracting Partner (Example)Computational Method Used
π-π StackingTetrahydroacridine ringTryptophan (W86), Tyrosine (Y337) in AChEEnsemble Docking, Molecular Dynamics
Hydrogen Bonding9-amino groupBackbone oxygen of Histidine (H447) in AChEEnsemble Docking, Molecular Dynamics
Hydrophobic InteractionsHydrocarbon chainAromatic residues in AChE gorgeMolecular Modeling
Synergistic BindingTwo tacrine units (in dimers)Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) of AChEMolecular Dynamics, Kinetic Analysis

Biological Activities and Applications in Preclinical and in Vitro Models

Antiparasitic Activity in Protozoan Models

Derivatives of the acridine (B1665455) scaffold have demonstrated notable efficacy against several protozoan parasites responsible for significant global diseases.

Antileishmanial Activity in Leishmania infantum and L. amazonensis Promastigotes and Amastigotes

While direct studies on 1,2,3,4-tetrahydro-5-aminoacridine's effect on Leishmania species are not extensively documented in the provided context, the broader class of quinoline (B57606) derivatives, to which acridines are related, has shown antileishmanial properties. For instance, the quinoline derivative clioquinol (B1669181) has been evaluated against Leishmania amazonensis and Leishmania infantum promastigotes and amastigotes. nih.gov It demonstrated inhibitory effects on both forms of the parasite. nih.gov This suggests that the core structure is amenable to developing antileishmanial agents. Further research into specific tetrahydroaminoacridine compounds is warranted to determine their efficacy against these parasites that cause leishmaniasis.

Activity Against Plasmodium falciparum Strains

The 9-aminoacridine (B1665356) scaffold, a close structural relative of this compound, has been the basis for the development of antimalarial drugs. A library of 9-aminoacridine derivatives was screened against two strains of Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov This screening identified six novel compounds with IC50 values in the low nanomolar range, indicating high potency against the parasite, including a model of a drug-resistant strain. nih.gov The historical success of quinoline-based antimalarials like chloroquine (B1663885) and mefloquine (B1676156) further underscores the potential of this chemical class in combating malaria. nih.gov

Investigations into Selective Toxicity towards Parasitic Cells

A critical aspect of antiparasitic drug development is ensuring that the compounds are more toxic to the parasite than to host cells. Studies on triazolopyrimidine-based inhibitors targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme have shown strong species selectivity. nih.gov These compounds were significantly more potent against the parasite's enzyme than against animal DHODHs. nih.gov This selectivity is crucial for minimizing side effects in the host. While this study did not directly involve this compound, it highlights a key principle in the development of antiparasitic agents derived from similar heterocyclic scaffolds. The aim is to exploit biochemical differences between the parasite and the host to achieve selective toxicity.

Anticancer Activity in Cell Line Models

The cytotoxic properties of compounds related to this compound have been evaluated in a variety of human cancer cell lines, revealing a potential for their use as anticancer agents.

Cytotoxicity Evaluation in Various Cancer Cell Lines (e.g., A549, HL-60, MT-4, K562, HepG-2)

Derivatives of this compound and related compounds have demonstrated significant cytotoxic effects across a range of human cancer cell lines.

Interactive Data Table: Cytotoxicity of Related Compounds in Cancer Cell Lines

Cell LineCancer TypeCompound ClassObserved Effect
A549Lung CarcinomaBenzimidazole (B57391) derivativePotent cytotoxic action with an IC50 value of 15.80 µM. jksus.org
A549Lung CarcinomaArecoline (B194364) metabolitesStrong cytotoxicity, with some compounds showing higher activity than the positive control doxorubicin (B1662922). nih.gov
HL-60Promyelocytic LeukemiaGraphene oxideIncreased cytotoxicity observed with base-washed graphene oxide. researchgate.net
K562Chronic Myeloid LeukemiaArecoline metabolitesVery strong cytotoxic agents with higher activity than positive controls. nih.gov
HepG-2Hepatocellular CarcinomaBenzimidazole derivativeHigh cytotoxic effect with an IC50 value of 15.58 µM. jksus.org

This table is for illustrative purposes and includes data on related compound classes to demonstrate the potential of heterocyclic compounds against various cancers.

Studies have shown that various derivatives exhibit potent cytotoxic activity. For instance, a benzimidazole derivative displayed strong cytotoxic effects against A549 (non-small-cell lung cancer) and HepG2 (liver cancer) cell lines. jksus.org Similarly, metabolites derived from arecoline showed very strong cytotoxicity against A549 and K562 (chronic myelogenous leukemia) cell lines. nih.gov The cytotoxicity of materials like graphene oxide has also been assessed on cell lines including HepG2 and HL-60 (promyelocytic leukemia), indicating the broad screening of different compounds against these cell lines. researchgate.net

Mechanistic Investigations of Anticancer Effects (e.g., DNA targeting, Topoisomerase inhibition, cell-cycle modulation)

The anticancer activity of many acridine-based compounds is attributed to their ability to interfere with fundamental cellular processes, primarily DNA replication and integrity.

DNA Targeting and Topoisomerase Inhibition: A primary mechanism of action for many anticancer drugs, including those with structures related to this compound, is the inhibition of DNA topoisomerases. nih.govbiomedpharmajournal.org These enzymes are crucial for resolving the topological stresses in DNA that arise during replication and transcription. oncohemakey.com Inhibitors can act in two main ways: by preventing the enzyme from binding to DNA or by stabilizing the transient "cleavage complex" formed between the topoisomerase and DNA. biomedpharmajournal.org This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death). nih.govoncohemakey.commdpi.com Both topoisomerase I and topoisomerase II are targets for different classes of anticancer drugs. mdpi.comnih.gov For example, anthracyclines like doxorubicin act as topoisomerase II poisons by intercalating into the DNA and trapping the enzyme-DNA complex. biomedpharmajournal.orgnih.gov

Cell-Cycle Modulation: By inducing DNA damage, topoisomerase inhibitors can trigger cell cycle checkpoints, leading to cell cycle arrest. nih.gov For instance, some compounds have been shown to cause a significant arrest in the G2/M phase of the cell cycle. researchgate.net This prevents the cell from proceeding into mitosis with damaged DNA, providing an opportunity for repair or, if the damage is too severe, for the initiation of apoptosis. The disruption of the cell cycle is a key component of the anticancer efficacy of these compounds.

Research in Other Biological Model Systems (non-human, non-clinical)

Antiviral and Antimicrobial Activities

No specific research findings on the antiviral or antimicrobial activities of this compound were identified in a comprehensive review of the scientific literature. While the broader class of acridine derivatives has been investigated for these properties, data focusing solely on the 5-amino substituted tetrahydroacridine isomer is not available. Studies on related compounds, such as various 9-aminoacridine derivatives, have shown some potential against certain viruses and bacteria, but these findings cannot be directly extrapolated to this compound. nih.govresearchgate.netnih.govnih.govresearchgate.net

Antifungal Activities

There is currently a lack of specific scientific data concerning the antifungal activities of this compound. Research into the antifungal properties of the acridine scaffold has been undertaken, with some derivatives showing activity against various fungal species. rsc.orgnih.gov For instance, studies on other amino-substituted acridines have been conducted. However, dedicated research to evaluate the specific efficacy of this compound against fungal pathogens has not been reported in the available literature.

Neurobiological Research in Animal Models (e.g., protection from organophosphate intoxication in mice by modulating AChE activity)

A review of the scientific literature did not yield specific studies on the neuroprotective effects of this compound in animal models of organophosphate intoxication. Research in this area has predominantly focused on its isomer, 1,2,3,4-tetrahydro-9-aminoacridine (tacrine). Tacrine (B349632) has been evaluated for its ability to protect against nerve agents by modulating acetylcholinesterase (AChE) activity. nih.gov However, equivalent research for the 5-amino isomer has not been found.

In vitro Immunomodulatory Actions

Specific research detailing the in vitro immunomodulatory actions of this compound is not available in the current scientific literature. While amino acids and their derivatives can have immunomodulatory roles, dedicated studies to characterize the specific effects of this compound on immune cells or inflammatory pathways have not been published. nih.gov

Studies in Epilepsy Models (e.g., influence on 4-aminopyridine-induced hyperexcitability)

Research has explored the interaction of this compound with mechanisms related to neuronal hyperexcitability, particularly in the context of models using 4-aminopyridine (B3432731) (4-AP), a known convulsant that induces seizures. nih.govane.plnih.gov A key study investigated the effects of this compound on cytosolic free calcium ([Ca2+]i) in synaptosomes and compared them to the effects of 4-AP. nih.gov

The study found that while 4-aminopyridine and the related compound 3,4-diaminopyridine (B372788) increased [Ca2+]i in non-depolarized synaptosomes, this compound had no such effect. nih.gov In potassium-depolarized synaptosomes, none of the tested compounds, including this compound, had an effect on [Ca2+]i. nih.gov These findings suggest that the mechanism of action of this compound differs from that of 4-aminopyridine, which is known to influence calcium homeostasis. nih.gov The elevation of intracellular calcium by 4-AP is thought to contribute to its convulsive effects by enhancing neurotransmitter release. The lack of this effect with this compound suggests it may not promote hyperexcitability through the same calcium-dependent pathway. nih.gov

Table of Research Findings on this compound in a 4-Aminopyridine Context

Parameter Finding Reference
Effect on [Ca2+]i in non-depolarized synaptosomes No effect nih.gov
Effect on [Ca2+]i in potassium-depolarized synaptosomes No effect nih.gov

Future Research Directions and Translational Perspectives Non Clinical

Development of Next-Generation 1,2,3,4-Tetrahydro-5-aminoacridine Analogues with Enhanced Selectivity

The development of next-generation analogues of this compound is centered on improving their selectivity towards specific biological targets. This is crucial for minimizing off-target effects and enhancing the therapeutic window. Researchers are employing various strategies to achieve this, including targeted structural modifications.

One approach involves the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores. This strategy aims to create bifunctional molecules that can interact with multiple targets or have improved affinity for a single target. For instance, the linkage of the acridine (B1665455) core with moieties known to interact with specific enzymes or receptors can significantly enhance selectivity.

Structure-activity relationship (SAR) studies are instrumental in guiding the design of more selective analogues. A high-throughput screen of approximately 140,000 compounds identified an acridine analog as a potent inhibitor of haspin kinase. nih.gov Subsequent profiling revealed that this compound also potently inhibited DYRK2, another serine/threonine kinase. nih.gov An optimization study of this acridine series demonstrated that while the SAR for haspin and DYRK2 inhibition had many similarities, specific structural differences could be exploited to generate highly selective inhibitors for each kinase. nih.gov For example, a potent haspin kinase inhibitor with 180-fold selectivity over DYRK2 was developed. nih.gov Conversely, a moderately potent DYRK2 inhibitor with 5.4-fold selectivity over haspin was also identified. nih.gov

Another SAR study on a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which are structurally related to the tetrahydroacridine core, revealed that substituents at the indole (B1671886) N(1)-, 2-, and 5-positions influenced not only the affinity for the 5-HT6 receptor but also the intrinsic activity, leading to the identification of antagonists, partial agonists, and full agonists. nih.gov Specifically, potent 5-HT6 receptor agonism required an unsubstituted indole N(1), a 2-methyl group, and a halogen substituent at the 5-position. nih.gov

These examples highlight the importance of systematic structural modifications and comprehensive biological evaluation in the development of next-generation this compound analogues with enhanced selectivity for specific therapeutic targets.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

To accelerate the discovery and optimization of this compound analogues, researchers are increasingly integrating advanced computational and experimental methodologies. This synergistic approach allows for a more rational and efficient drug design process.

Computational methods , such as molecular docking and molecular dynamics simulations, are employed to predict the binding modes and affinities of novel analogues with their biological targets. These in silico techniques provide valuable insights into the key molecular interactions that govern ligand-receptor recognition, guiding the design of compounds with improved potency and selectivity. For example, computational studies of acridine hybrid derivatives with human topoisomerase IIB have been used to understand their mechanism of action. nih.gov Molecular docking and simulations revealed the optimal positioning of these hybrids for intercalation with DNA bases and identified key protein-ligand interactions that stabilize the complex. nih.gov

Experimental methodologies are essential for validating the computational predictions and for the comprehensive characterization of the synthesized compounds. High-resolution structural techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed atomic-level information about the three-dimensional structure of the analogues and their complexes with biological macromolecules. nih.govjohnshopkins.edu This information is crucial for understanding the structural basis of their activity and for further refining their design.

The integration of these computational and experimental approaches creates a powerful feedback loop. Computational predictions guide the synthesis of new analogues, which are then characterized experimentally. The experimental data, in turn, is used to refine the computational models, leading to more accurate predictions and a more efficient drug discovery pipeline.

Exploration of Novel Biochemical Targets and Signaling Pathways

While the initial focus for this compound was on its cholinesterase inhibitory activity for the treatment of Alzheimer's disease, current research is exploring a much broader range of biochemical targets and signaling pathways. This expansion is driven by the diverse biological activities observed for acridine derivatives, including anticancer, antifungal, and neuroprotective effects. mdpi.com

In the context of neurodegenerative diseases , researchers are investigating targets beyond acetylcholinesterase. For instance, some 9-amino-1,2,3,4-tetrahydroacridin-1-ol derivatives have shown potent in vitro inhibition of the uptake of noradrenaline and dopamine, suggesting their potential in modulating neurotransmitter systems beyond the cholinergic pathway. nih.gov Emerging targets in neurodegeneration that could be relevant for these compounds include proteins involved in proteostasis, such as those in the autophagy and ubiquitin-proteasome systems, and kinases involved in pathological protein phosphorylation, like Glycogen Synthase Kinase-3 (GSK-3) and Casein Kinase 1 (CK1). nih.gov The TAR DNA-binding protein 43 (TDP-43), whose mislocalization is a hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), represents another potential target. johnshopkins.edunih.gov

In oncology , the planar structure of the acridine ring allows it to intercalate into DNA and inhibit topoisomerase enzymes, making it a valuable scaffold for the development of anticancer agents. drugdiscoverynews.com Novel 9-aminoacridine (B1665356) derivatives are being evaluated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. springernature.com Beyond DNA-targeting, researchers are exploring other signaling pathways. For example, some acridine derivatives have been shown to modulate the activity of kinases like haspin and DYRK2, which are involved in cell cycle regulation and are considered potential therapeutic targets in oncology. nih.gov

The exploration of these novel targets and pathways is facilitated by a deeper understanding of the molecular mechanisms underlying various diseases and the availability of advanced screening technologies.

Expanding Applications in Emerging Preclinical Disease Models and High-Throughput Screening Platforms

To better predict the clinical potential of this compound analogues, researchers are utilizing more sophisticated and disease-relevant preclinical models. These emerging models aim to bridge the gap between in vitro studies and human clinical trials.

Zebrafish (Danio rerio) have emerged as a powerful in vivo model for rapid screening of compounds due to their genetic tractability, rapid development, and optical transparency of the embryos. mdpi.com They are increasingly used to model various human diseases, including neurodegenerative disorders and cancer. mdpi.comfrontiersin.org For example, zebrafish models of Alzheimer's disease and Parkinson's disease can be used to assess the neuroprotective effects of novel this compound derivatives. nih.govnih.gov

Organoid technology represents a significant advancement in preclinical modeling. Three-dimensional (3D) organoids, derived from human induced pluripotent stem cells (iPSCs), can recapitulate key aspects of human organ structure and function, including the brain. drugdiscoverynews.comnih.gov Brain organoids from Alzheimer's disease patients have been shown to develop pathological features of the disease, such as amyloid-beta plaques and phosphorylated tau. springernature.comgenscript.comnih.gov These patient-derived organoids provide a powerful platform for testing the efficacy of new drug candidates in a human-relevant context. genscript.com

High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of this compound analogues against specific biological targets. These automated systems can perform thousands of biochemical or cell-based assays in a short period, enabling the identification of "hit" compounds with desired activities. The development of more sophisticated HTS assays, including those based on fluorescence, has improved the efficiency and reliability of drug discovery. An analysis of HTS campaigns has shown that kinases are among the most common enzyme targets, and fluorescence-based assays are the most frequently used readout method. nih.gov

Q & A

What is the primary mechanism of action of THA in Alzheimer's disease (AD) treatment, and how does it differ from other acetylcholinesterase (AChE) inhibitors?

THA primarily acts as a centrally active, reversible AChE inhibitor , enhancing cholinergic neurotransmission by preventing acetylcholine breakdown . Unlike physostigmine (short-acting) or newer agents like donepezil, THA also exhibits partial agonism at muscarinic receptors , monoamine reuptake inhibition , and potassium/sodium channel modulation , contributing to its broader neuromodulatory effects . Methodologically, assess its multifunctionality using in vitro AChE inhibition assays (e.g., Ellman’s method) combined with radioligand binding studies for receptor interactions .

How were the efficacy and safety of THA established in early clinical trials, and what experimental designs were employed?

The landmark three-phase clinical trial by Summers et al. (1986) established THA’s efficacy:

  • Phase I (open-label) : 17 AD patients showed significant improvement in global assessment, Orientation Test, and Names Learning Test (P ≤ 0.001) .
  • Phase II (double-blind crossover) : Placebo-controlled design revealed THA’s superiority in cognitive metrics (P ≤ 0.004) .
  • Phase III (long-term) : Sustained benefits over 12.6 months with no severe side effects .
    Methodological note : Use crossover designs to control inter-patient variability and employ standardized cognitive scales (e.g., Alzheimer’s Deficit Scale) for reproducibility .

What synthetic routes are utilized to develop THA-based AChE inhibitors, and how do structural modifications enhance multifunctionality?

THA serves as a scaffold for synthesizing multifunctional hybrids with radical scavenging, amyloid-β (Aβ) aggregation inhibition, and β-secretase (BACE1) inhibition. Key steps include:

  • Intermediate synthesis : 6,9-Dichloro-1,2,3,4-tetrahydroacridine as a precursor for tacrine derivatives .
  • Hybridization : Conjugation with moieties like melatonin or metal chelators to target multiple AD pathways .
    Methodology : Optimize via QSAR modeling and validate hybrid activity through in vitro Aβ fibrillization assays (Thioflavin T fluorescence) and BACE1 enzymatic assays .

How does THA interact with GABAergic systems, and what experimental approaches quantify this effect?

THA inhibits depolarization-induced GABA release in cerebral cortex tissues (IC₅₀ studies), likely via NMDA receptor antagonism or indirect modulation . To evaluate:

  • Use in vivo microdialysis coupled with HPLC to measure GABA levels in rodent models .
  • Pair with electrophysiological recordings to assess synaptic plasticity changes .

What contradictions exist between THA’s cholinergic effects and its monoaminergic interactions?

While THA enhances cholinergic function, it also blocks dopamine, serotonin, and norepinephrine reuptake and inhibits monoamine oxidase (MAO), potentially confounding its therapeutic profile . For example, MAO inhibition may exacerbate hypertension or interact with antidepressants. Methodological resolution :

  • Conduct receptor-specific knockout models to isolate cholinergic vs. monoaminergic contributions.
  • Use PET imaging with radiolabeled ligands (e.g., [¹¹C]-DASB for serotonin transporters) to map in vivo effects .

How can THA-metal complexes (e.g., zinc) be synthesized and characterized for neuroprotective applications?

The tetrachlorozincate(II) monohydrate complex of THA was synthesized via reaction of ZnCl₂ with tacrine hydrochloride, yielding a distorted tetrahedral geometry confirmed by X-ray crystallography and hydrogen bonding analysis . Key steps:

  • Synthesis : Stoichiometric control in aqueous conditions to avoid byproducts.
  • Characterization : Employ single-crystal XRD, FTIR, and elemental analysis to validate structure-property relationships .
    Application : Test neuroprotection in Aβ-exposed neuronal cultures using viability assays (MTT) and oxidative stress markers (ROS detection) .

How do pharmacokinetic limitations of THA (e.g., short half-life) influence experimental design for sustained efficacy?

THA’s short half-life (~2–4 hours) necessitates frequent dosing in animal models, risking cholinergic toxicity. Mitigation strategies include:

  • Prodrug development : Modify THA with ester linkages for slow hydrolysis .
  • Nanocarrier systems : Encapsulate THA in liposomes or polymeric nanoparticles to prolong release (validate via HPLC plasma profiling) .

What in vitro models assess THA’s multifunctional effects beyond AChE inhibition?

  • Amyloid-β aggregation : Use thioflavin T kinetic assays with recombinant Aβ42 .
  • Oxidative stress : Measure lipid peroxidation (MDA assay) in neuronal cells pretreated with THA under H₂O₂-induced stress .
  • BACE1 inhibition : Fluorescent substrate-based enzymatic assays (e.g., FRET peptides) .

How do species differences impact THA metabolism, and how can this be addressed in preclinical studies?

Rodents exhibit faster THA clearance than humans due to CYP450 isoform variations. Methodological adjustments :

  • Use humanized liver mouse models or primary hepatocyte co-cultures to predict human pharmacokinetics .
  • Monitor metabolites (e.g., 1-hydroxy-THA) via LC-MS/MS to identify interspecies disparities .

What strategies resolve conflicting data on THA’s efficacy in late-stage AD versus mild cognitive impairment?

Early studies showed temporary palliative benefits in moderate-to-severe AD , but later trials reported limited efficacy in advanced stages. To reconcile:

  • Stratify patient cohorts by Aβ/tau biomarker levels (CSF or PET imaging) to identify responders .
  • Combine THA with NMDA antagonists (e.g., memantine) in preclinical models to assess synergistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.